molecular formula C8H8ClNO B6167723 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one CAS No. 1256804-54-2

1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one

Cat. No. B6167723
CAS RN: 1256804-54-2
M. Wt: 169.6
InChI Key:
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Description

1-(5-Chloro-2-methylpyridin-4-yl)ethan-1-one, more commonly known as CMEP, is an organic compound with a wide range of applications in the field of chemistry. It is a versatile compound that has been used in many scientific research experiments and industrial applications due to its unique properties. CMEP has a molecular formula of C7H7ClO and is derived from pyridine, a heterocyclic aromatic compound. CMEP has been used as a reagent in various reactions and as a catalyst in chemical synthesis.

Scientific Research Applications

CMEP has been used in various scientific research experiments due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of other organic compounds, such as pyridine derivatives, and as a nucleophile in various reactions. CMEP has also been used in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of CMEP is not fully understood, but it is thought to involve the formation of a chloromethyl pyridine intermediate. This intermediate is then reacted with an aldehyde to form the desired CMEP product. This mechanism is thought to be responsible for the wide range of applications of CMEP in the field of chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMEP are not yet fully understood. However, it is known to interact with various enzymes and receptors in the body and has been shown to have some anti-inflammatory and anti-oxidant effects. It has also been suggested that CMEP may have potential applications in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

The advantages of using CMEP in laboratory experiments include its versatility and its ability to be easily scaled up for larger scale syntheses. It is also relatively inexpensive and readily available. However, it is important to note that CMEP is a hazardous compound and should be handled with care. It is also important to note that CMEP is not water soluble and must be used in an aqueous solution for it to be effective.

Future Directions

The potential applications of CMEP are still being explored and there are many potential future directions for research. One potential application is in the development of new drugs and therapies for the treatment of various diseases. Additionally, CMEP could be used in the synthesis of new organic compounds and as a catalyst in various reactions. Finally, CMEP could be used as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and other bioactive compounds.

Synthesis Methods

CMEP can be synthesized in the laboratory by a variety of methods. One of the most common methods involves the use of an acid-catalyzed reaction between pyridine and chloromethyl methyl ether. In this reaction, the pyridine is first reacted with the chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds with the formation of a chloromethyl pyridine intermediate, which is then reacted with an aldehyde to form the desired CMEP product. This method is relatively simple and straightforward, and can be easily scaled up for larger scale syntheses.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one involves the reaction of 5-chloro-2-methylpyridine-4-carboxylic acid with ethyl chloroformate to form 5-chloro-2-methylpyridine-4-carboxylic acid ethyl ester. The ester is then hydrolyzed to form 5-chloro-2-methylpyridine-4-carboxylic acid, which is subsequently converted to 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one through a Friedel-Crafts acylation reaction with acetyl chloride.", "Starting Materials": [ "5-chloro-2-methylpyridine-4-carboxylic acid", "ethyl chloroformate", "acetyl chloride", "sodium hydroxide", "water", "dichloromethane" ], "Reaction": [ "Step 1: React 5-chloro-2-methylpyridine-4-carboxylic acid with ethyl chloroformate in the presence of sodium hydroxide and dichloromethane to form 5-chloro-2-methylpyridine-4-carboxylic acid ethyl ester.", "Step 2: Hydrolyze the ester using sodium hydroxide and water to form 5-chloro-2-methylpyridine-4-carboxylic acid.", "Step 3: React 5-chloro-2-methylpyridine-4-carboxylic acid with acetyl chloride in the presence of aluminum chloride and dichloromethane to form 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one through a Friedel-Crafts acylation reaction." ] }

CAS RN

1256804-54-2

Product Name

1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one

Molecular Formula

C8H8ClNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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